N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-N,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(2-FLUOROPHENYL)-N~4~,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(2-FLUOROPHENYL)-N~4~,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include pyrazole and pyridine derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization under controlled conditions. Common reagents used in these reactions include alkyl halides, acyl chlorides, and base catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(2-FLUOROPHENYL)-N~4~,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(2-FLUOROPHENYL)-N~4~,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(2-FLUOROPHENYL)-N~4~,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is investigated for its therapeutic potential. It may be evaluated for its efficacy in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound may be used in the formulation of specialty chemicals, coatings, or materials with specific properties.
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(2-FLUOROPHENYL)-N~4~,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(2-CHLOROPHENYL)-N~4~,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- **N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(2-BROMOPHENYL)-N~4~,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(2-FLUOROPHENYL)-N~4~,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of the fluorophenyl group. This structural feature may confer unique biological activity or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H23FN6O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1-(2-fluorophenyl)-N,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23FN6O/c1-5-28-15(3)16(11-24-28)13-27(4)22(30)17-10-14(2)26-21-18(17)12-25-29(21)20-9-7-6-8-19(20)23/h6-12H,5,13H2,1-4H3 |
InChI Key |
WDDHNWFUOMENAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C2=C3C=NN(C3=NC(=C2)C)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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